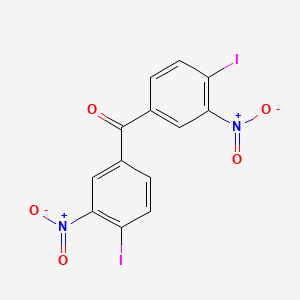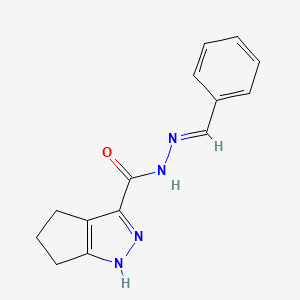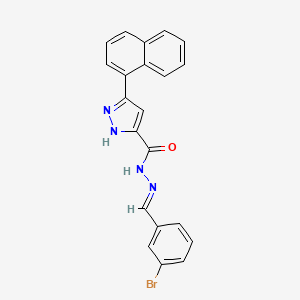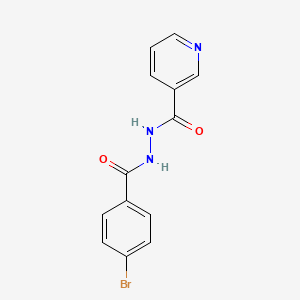
Bis(4-iodo-3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-iodo-3-nitrophenyl)methanone: is an organic compound with the molecular formula C13H6I2N2O5 It is characterized by the presence of two iodine atoms and two nitro groups attached to a benzophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-iodo-3-nitrophenyl)methanone typically involves the iodination and nitration of a benzophenone derivative. A common synthetic route includes the following steps:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-iodo-3-nitrophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the iodine atoms.
Reduction: Bis(4-amino-3-nitrophenyl)methanone.
Oxidation: Products depend on the specific oxidizing conditions used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-iodo-3-nitrophenyl)methanone is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential as pharmaceuticals or biochemical probes.
Industry: In industrial settings, this compound may be used in the development of advanced materials, including polymers and dyes, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which Bis(4-iodo-3-nitrophenyl)methanone exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzophenone core. In reduction reactions, the nitro groups are converted to amino groups, altering the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
Bis(4-iodophenyl)methanone: Similar structure but lacks nitro groups.
Bis(4-nitrophenyl)methanone: Similar structure but lacks iodine atoms.
Bis(4-chloro-3-nitrophenyl)methanone: Contains chlorine instead of iodine.
Uniqueness: Bis(4-iodo-3-nitrophenyl)methanone is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound for various synthetic applications.
Propiedades
Fórmula molecular |
C13H6I2N2O5 |
|---|---|
Peso molecular |
524.01 g/mol |
Nombre IUPAC |
bis(4-iodo-3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H6I2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H |
Clave InChI |
SCBSJDSCYUMSHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11993455.png)

![9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993462.png)


![9-Chloro-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993488.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B11993498.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993499.png)
![8-(3,4,5-trimethoxyphenyl)-2,5,12,14-tetraoxatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11993503.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11993509.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11993512.png)
